molecular formula C16H22N2O3 B7460820 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea

Cat. No. B7460820
M. Wt: 290.36 g/mol
InChI Key: SDTHYRZMNCYCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea, also known as CP 94,253, is a synthetic compound that belongs to the family of urea-based compounds. CP 94,253 has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Mechanism of Action

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 acts as a selective antagonist of the cannabinoid CB1 receptor, which is involved in the regulation of pain, mood, and appetite. By blocking the CB1 receptor, 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 can modulate the activity of the endocannabinoid system, which plays a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to reduce anxiety and depression-like behaviors in animal models of stress and depression. 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has been shown to have a favorable safety profile and does not produce significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has several advantages for laboratory experiments, including its high potency, selectivity, and favorable safety profile. However, its limited solubility in water can make it challenging to administer in certain experimental settings. Additionally, the lack of human clinical data limits its translational potential.

Future Directions

Further research is needed to determine the efficacy and safety of 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 in humans. Additionally, the potential of 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 as a treatment for various neurological and psychiatric disorders, including pain, anxiety, and addiction, warrants further investigation. The development of more potent and selective CB1 receptor antagonists may also lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 can be synthesized by reacting 1-cyclopentyl-3-chloro-urea with 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamine in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has been extensively studied for its pharmacological properties, including its potential as an analgesic, anti-inflammatory, and anti-convulsant agent. It has also been studied for its potential use in the treatment of anxiety, depression, and addiction. 1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea 94,253 has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.

properties

IUPAC Name

1-cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-11(17-16(19)18-13-4-2-3-5-13)12-6-7-14-15(10-12)21-9-8-20-14/h6-7,10-11,13H,2-5,8-9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTHYRZMNCYCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea

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